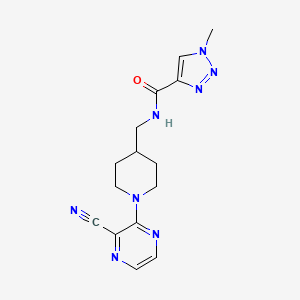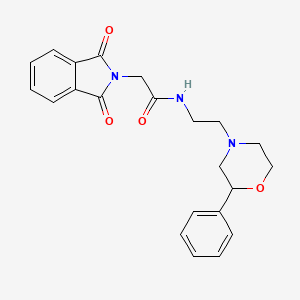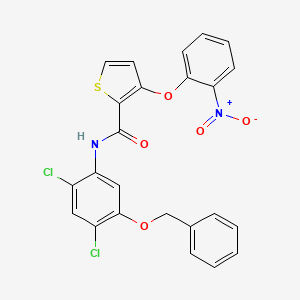![molecular formula C20H16ClN5OS B2944532 N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1203011-13-5](/img/structure/B2944532.png)
N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is a chemical compound that contains a pyrazolo[3,4-d]pyridine core . This core is a crucial part of nitrogen ring junction heterocyclic compounds, which are significant in synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyridine core has been studied extensively . For instance, the synthesis and anti-inflammatory activity of various pyrazolo[3,4-c]pyridazine compounds have been reported .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyridine core . This core is versatile and can be prepared and modified to create further ring extensions .
Chemical Reactions Analysis
The chemical reactivity of compounds with a pyrazolo[3,4-d]pyridine core has been a focus of synthetic strategies in recent years . The electron-gaining and donating properties of pyrazolo pyridine make a difference in chemical properties .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antitumor Activities
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, with some forming coordination complexes with Co(II) and Cu(II). These complexes, along with the ligands, have shown significant antioxidant activities, demonstrated through various in vitro assays like DPPH, ABTS, and FRAP. This indicates the potential for similar compounds to serve as antioxidants, contributing to the mitigation of oxidative stress-related disorders (Chkirate et al., 2019).
Antitumor Activity
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a derivative was highlighted for its significant activity, suggesting the potential of similar structures for anticancer drug development (El-Morsy et al., 2017).
Nonlinear Optical Properties
Optical Applications
Investigations into the nonlinear optical properties of crystalline acetamides, including effects of polarization from their environment, have demonstrated these compounds as promising candidates for photonic devices. This suggests potential applications in optical switches, modulators, and energy applications, highlighting the versatility of acetamide derivatives in materials science (Castro et al., 2017).
Antimicrobial Activity
Antibacterial and Antifungal Activities
Various N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from reactions involving chloroacetamide, displayed significant antimicrobial activities. These activities were demonstrated against a range of bacterial and fungal strains, suggesting the potential for similar compounds to be developed into new antimicrobial agents (Hamama et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in cancer cell growth .
Biochemical Pathways
The compound’s action on EGFR-TK affects several downstream pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are crucial for cell survival and proliferation, so their disruption leads to reduced cancer cell growth .
Result of Action
The compound’s action results in significant anti-proliferative activity against cancer cells . It has been shown to induce cell cycle arrest and increase the percentage of apoptotic cells . Additionally, it has demonstrated the ability to inhibit P-glycoprotein, which can contribute to multi-drug resistance in cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(25-24-13)28-12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMWWGGDRTZROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)



![(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2944461.png)






